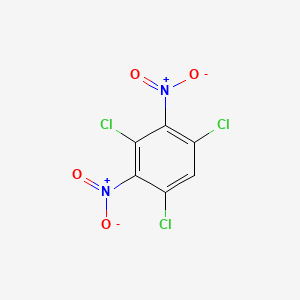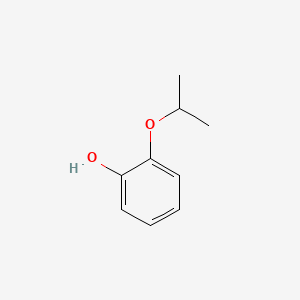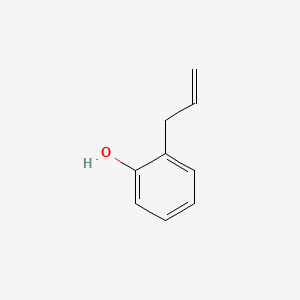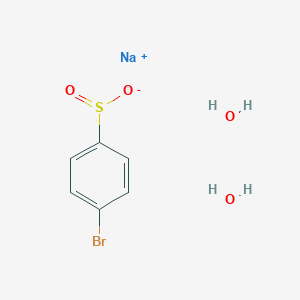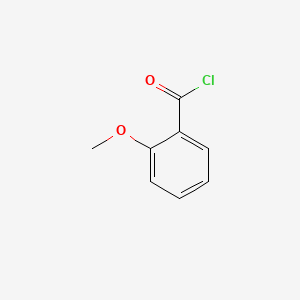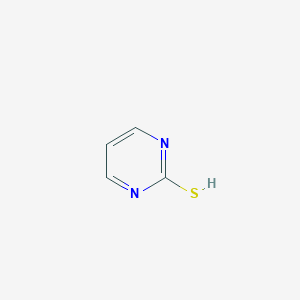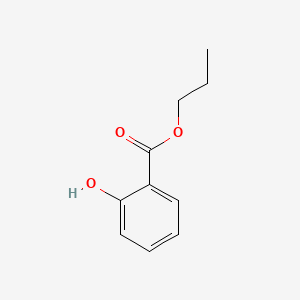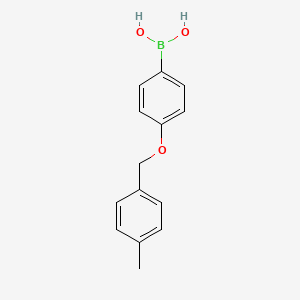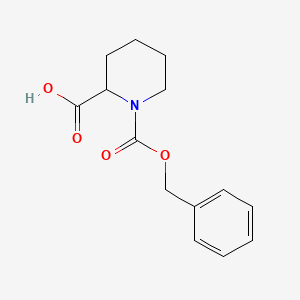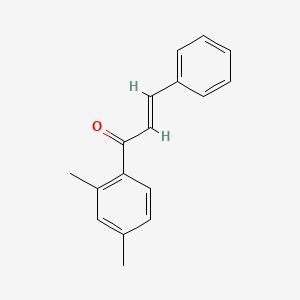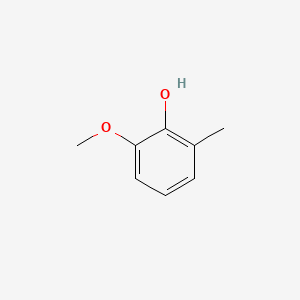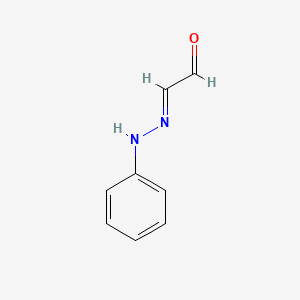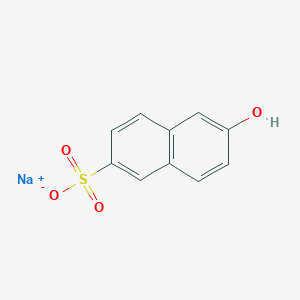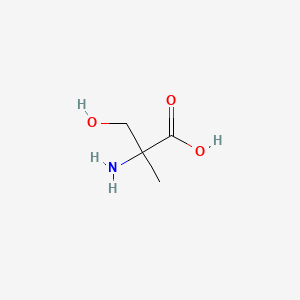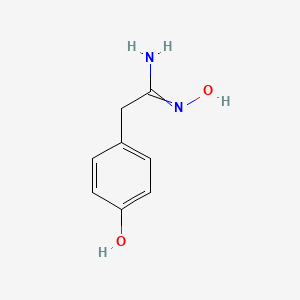
N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide
Vue d'ensemble
Description
N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimalarial Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide has been studied for its potential in this field (Magadum & Yadav, 2018).
Breast Cancer Prevention : N-(4-Hydroxyphenyl)-all-trans-retinamide has been shown to be effective in inhibiting the development of breast cancer in rats induced by N-nitroso-N-methylurea, with less toxicity compared to retinyl acetate (Moon et al., 1979).
Carcinogenicity Studies : N-Hydroxy-4-acetylaminobiphenyl, a metabolite of carcinogens, has been identified in rats and shown to have strong carcinogenic properties, particularly in the mammary gland (Miller, Wyatt, Miller & Hartmann, 1961).
Corrosion Inhibition : Hydroxy acetophenone derivatives, which include N′-(1-(2-hydroxyphenyl) ethylidene) acetohydrazide, have been synthesized and studied for their ability to protect against corrosion in certain environments (Singh et al., 2021).
Anti-Arthritic Property : N-(2-hydroxy phenyl) acetamide has demonstrated anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats, affecting cytokines and oxidative stress markers (Jawed, Shah, Jamall & Simjee, 2010).
Hepatotoxicity Protection : Curcumin and α-Lipoic Acid have shown potential in protecting against N-(4-Hydroxyphenyl) acetamide-induced liver toxicity, demonstrating antioxidant and antifibrotic actions (Alhusain et al., 2022).
Polymer Science : Poly[N-(4-hydroxyphenyl)maleimide] has been developed for high-temperature stable near-UV resist applications (Chiang & Lu, 1993).
Analytical Chemistry : A novel HPLC method for determining related substances in ezetimibe, which includes the analysis of N-(4-Hydroxyphenyl) acetamide derivatives, was developed and validated (Luo et al., 2015).
Propriétés
IUPAC Name |
N'-hydroxy-2-(4-hydroxyphenyl)ethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-8(10-12)5-6-1-3-7(11)4-2-6/h1-4,11-12H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTFFWVKTHDZJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=NO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxy-2-(4-hydroxyphenyl)acetimidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



